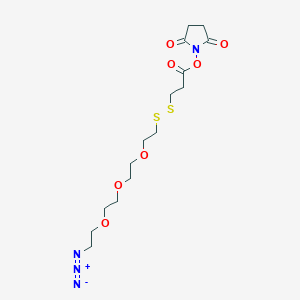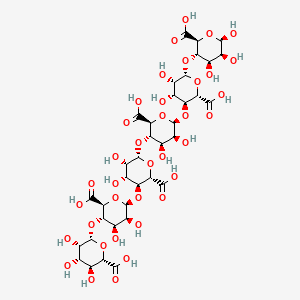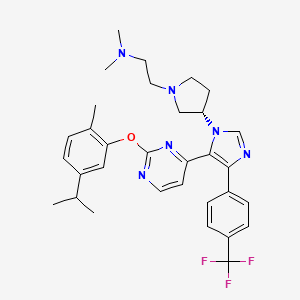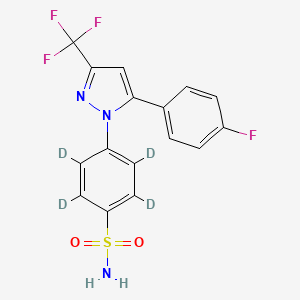
Mavacoxib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mavacoxib-d4 is a deuterium-labeled analogue of Mavacoxib, a pyrazole derivative. Mavacoxib is a selective, oral long-acting cyclooxygenase-2 (COX-2) inhibitor and a non-steroidal anti-inflammatory drug (NSAID) used primarily for pain and inflammation therapy in dogs . The deuterium labeling in this compound allows for its use in various scientific research applications, including metabolic studies and pharmacokinetic profiling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mavacoxib-d4 involves the incorporation of deuterium into the Mavacoxib molecule. One common method is the copper-catalyzed reductive ring-cleavage of isoxazoles, which yields fluoroalkylated enaminones. This method is advantageous due to its use of commercially available reagents, ease of setup, and broad tolerance of functionality . The reaction conditions typically involve the use of copper/diamine catalysis, which is regiospecific and free of defluorination and reduction of reducible functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and may include one-to-one custom synthesis for special structural needs. The production is carried out in facilities with multiple warehouses to ensure timely delivery and quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions
Mavacoxib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mavacoxib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in environmental studies and clinical diagnostics.
Wirkmechanismus
Mavacoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid . Prostaglandins play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Mavacoxib-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:
Celecoxib: Another COX-2 inhibitor used for pain and inflammation.
Deracoxib: A COX-2 inhibitor used in veterinary medicine.
Rofecoxib: A COX-2 inhibitor previously used for pain management but withdrawn from the market due to safety concerns.
This compound stands out due to its long-acting nature and specific applications in metabolic research and pharmacokinetic profiling .
Eigenschaften
Molekularformel |
C16H11F4N3O2S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)/i5D,6D,7D,8D |
InChI-Schlüssel |
TTZNQDOUNXBMJV-KDWZCNHSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)[2H])[2H])S(=O)(=O)N)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


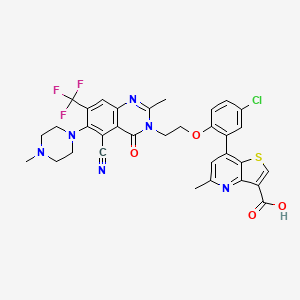
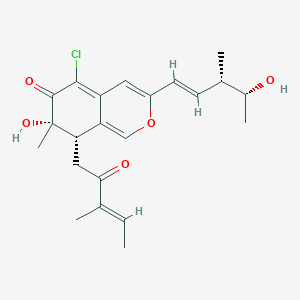
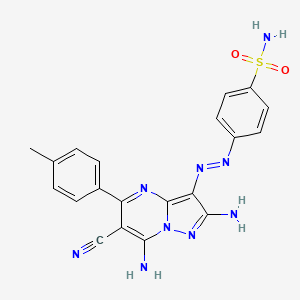
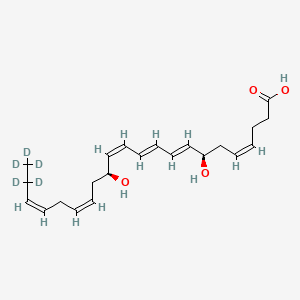


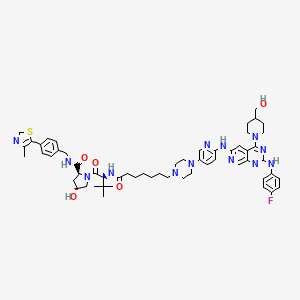
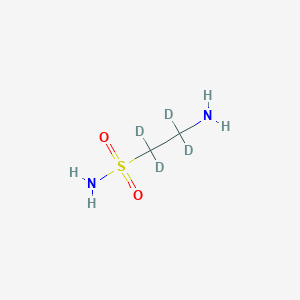
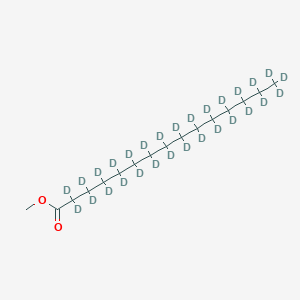
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
